

Validating AIM2 as a Therapeutic Target in Autoinflammatory Diseases: A Comparative Guide

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Compound of Interest

Compound Name: AIM2

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This guide provides a comprehensive overview of the Absent in Melanoma 2 (**AIM2**) inflammasome as a therapeutic target for autoinflammatory diseases. It compares **AIM2**-targeted strategies with existing alternatives, presents supporting experimental data, details key validation protocols, and visualizes complex biological and experimental pathways.

AIM2 and Its Role in Autoinflammatory Disease

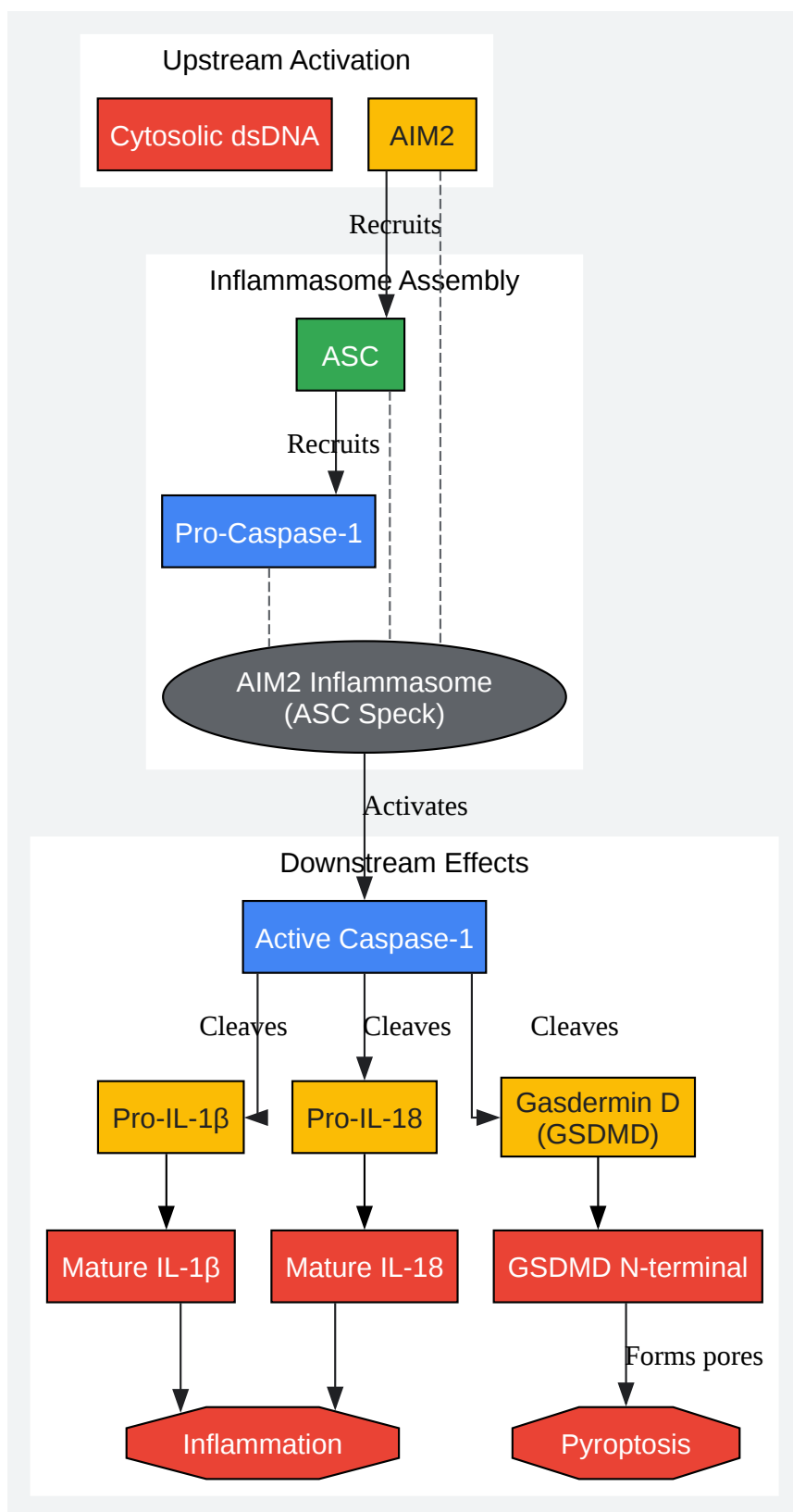
Autoinflammatory diseases are characterized by recurrent episodes of systemic inflammation, driven by dysregulation of the innate immune system. A key player in this process is the inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines.

[1]

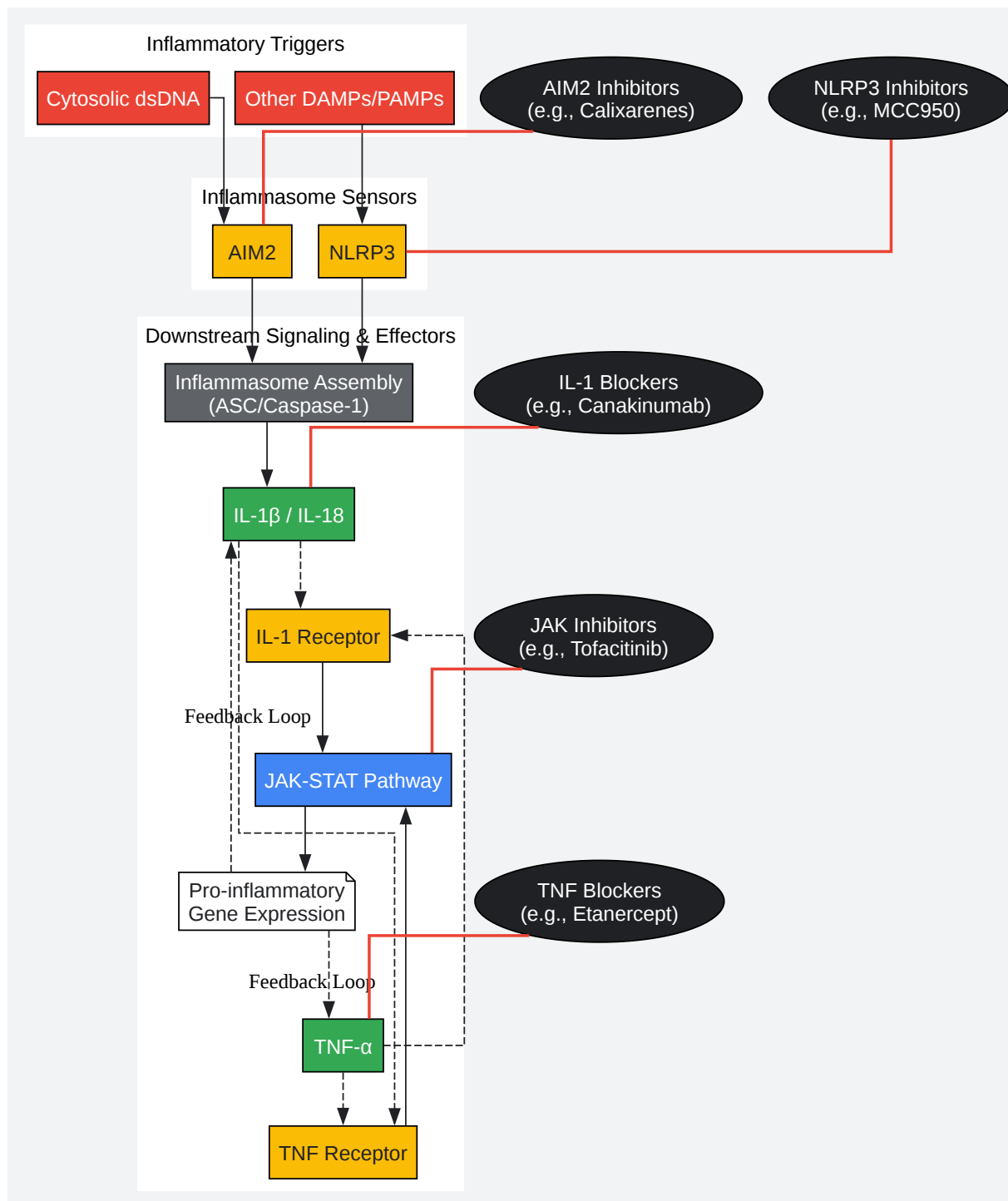
The **AIM2** inflammasome is a critical sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[2][3][4] Upon binding to dsDNA, **AIM2** initiates a signaling cascade leading to the activation of Caspase-1, which in turn cleaves and activates the potent pro-inflammatory cytokines Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18). This process also induces a form of inflammatory cell death known as pyroptosis.[2][5] In several autoinflammatory conditions, such as systemic lupus erythematosus (SLE) and psoriasis, aberrant accumulation of self-DNA in the cytoplasm leads to chronic activation of the **AIM2** inflammasome, driving persistent inflammation.[2][3][6]

The AIM2 Inflammasome Signaling Pathway

The activation of the **AIM2** inflammasome is a multi-step process. It begins when the HIN domain of **AIM2** recognizes and binds to cytosolic dsDNA. This binding event triggers the oligomerization of **AIM2**, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through pyrin domain (PYD) interactions. ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active Caspase-1 then processes pro-IL-1 β and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to trigger pyroptosis.^{[2][4][7][8]}







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